Hericenol C
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Overview
Description
Hericenol C is a natural product found in Stereum with data available.
Scientific Research Applications
1. Bioactive Compounds and Potential Applications
Hericenol C, a compound derived from mushrooms, has been studied for various biological activities. Research has revealed that this compound exhibits weak cytotoxic properties (Omolo, Anke, & Sterner, 2002). Additionally, its synthesis and neuroprotective activities against endoplasmic reticulum (ER) stress-dependent cell death have been explored (Kobayashi et al., 2018). These findings suggest its potential application in the development of treatments for conditions related to cell stress or toxicity.
2. Chemical Synthesis and Structural Analysis
The chemical synthesis and analysis of this compound have been a focus in the scientific community. For instance, total syntheses of this compound and other related compounds from Hericium erinaceum have been achieved, providing insights into their chemical structures and potential for further pharmacological development (Kobayashi, Tamanoi, Hasegawa, Segawa, & Masuyama, 2014).
3. Biological Activities and Therapeutic Potential
Studies have shown that this compound and similar compounds have stimulating activity on the synthesis of nerve growth factor (NGF), which is crucial for neuronal health and function (Kawagishi et al., 1991). This finding is significant as it points to the potential use of this compound in neuroprotective therapies.
4. Anti-Inflammatory Effects
The anti-inflammatory effects of compounds like this compound have also been researched. A study on Hericium erinaceus, from which this compound is derived, demonstrated its ability to inhibit inflammatory activities in cell cultures (Lee et al., 2016). This suggests a potential avenue for this compound in the development of anti-inflammatory drugs.
properties
Molecular Formula |
C20H30O5 |
---|---|
Molecular Weight |
350.4 g/mol |
IUPAC Name |
2-[(2E,5E)-7-hydroxy-3,7-dimethylocta-2,5-dienyl]-5-(hydroxymethyl)-3-methoxy-6-(methoxymethyl)phenol |
InChI |
InChI=1S/C20H30O5/c1-14(7-6-10-20(2,3)23)8-9-16-18(25-5)11-15(12-21)17(13-24-4)19(16)22/h6,8,10-11,21-23H,7,9,12-13H2,1-5H3/b10-6+,14-8+ |
InChI Key |
HSBZAMRITVXXEP-FGEXGLGOSA-N |
Isomeric SMILES |
C/C(=C\CC1=C(C=C(C(=C1O)COC)CO)OC)/C/C=C/C(C)(C)O |
Canonical SMILES |
CC(=CCC1=C(C=C(C(=C1O)COC)CO)OC)CC=CC(C)(C)O |
synonyms |
hericenol C |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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